3-Fluoro-5-hydroxybenzonitrile is an organic compound with the molecular formula and a molecular weight of 137.11 g/mol. It features a hydroxyl group (-OH) and a fluorine atom (F) attached to a benzene ring, along with a nitrile group (-C≡N). This compound is characterized by its unique structural properties, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and material science .
3-Fluoro-5-hydroxybenzonitrile is a relatively new organic compound, with the first reported synthesis appearing in 2013. Researchers have described various methods for its synthesis, including using palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution reactions. [, ] The characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. [, ]
While the specific scientific research applications of 3-Fluoro-5-hydroxybenzonitrile are still emerging, its potential uses are being explored in several areas:
These reactions highlight the versatility of 3-Fluoro-5-hydroxybenzonitrile in synthetic organic chemistry .
Research indicates that 3-Fluoro-5-hydroxybenzonitrile exhibits notable biological activity. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, specifically CYP3A4, which is crucial for drug metabolism. This property suggests that it may play a role in pharmacological applications, particularly in drug development and toxicology studies . Additionally, its structural characteristics may contribute to its interactions with biological targets, although specific studies on its biological efficacy are still limited.
The synthesis of 3-Fluoro-5-hydroxybenzonitrile can be achieved through several methods:
These synthetic
The traditional synthetic approaches for preparing 3-Fluoro-5-hydroxybenzonitrile rely on established organic chemistry methodologies that have been refined over decades. The most commonly employed classical pathway involves the nucleophilic aromatic substitution of appropriate precursors followed by functional group transformations [1] [2].
A fundamental classical approach begins with the preparation of hydroxybenzamide intermediates, which are subsequently converted to the target benzonitrile through dehydration reactions [2]. The process typically involves treating the corresponding amino or hydroxybenzoic acid compounds with ammonia in the presence of supported catalysts containing phosphate at temperatures between 250°C and 500°C [3]. This method offers the advantage of using readily available starting materials while avoiding the formation of ester by-products that complicate purification [3].
Another well-established classical route utilizes thionyl halide-mediated dehydration of hydroxybenzamide precursors [2]. The reaction is conducted in organic solvents that form azeotropes with water, such as monochlorobenzene and toluene, at temperatures ranging from 60°C to 200°C, preferably between 80°C and 180°C [2] [4]. The process involves gradual addition of thionyl halide over 30 minutes to 10 hours, depending on reaction temperature, followed by conventional removal of formed hydrogen halide through nitrogen bubbling or distillation [2] [4].
Traditional ammoxidation processes represent another classical pathway, involving the reaction of methylarenes with ammonia and oxygen at elevated temperatures of 450°C to 500°C using vanadium pentoxide and molybdenum oxide catalysts deposited on alumina [5]. While historically significant, these methods suffer from low catalyst capacity and require substantial amounts of water, complicating the process technology [5].
Contemporary synthetic methodologies have revolutionized the preparation of 3-Fluoro-5-hydroxybenzonitrile through the development of palladium-catalyzed cross-coupling reactions and advanced organometallic chemistry [1] [6]. These approaches offer superior selectivity, milder reaction conditions, and enhanced functional group tolerance compared to classical methods.
The mechanism of palladium-catalyzed fluorination proceeds through an unusual single-electron-transfer pathway involving Palladium(III) intermediates that have been isolated and characterized [6]. This mechanistic understanding has enabled the development of highly selective processes that tolerate ketones, primary amides, carboxylic acids, esters, alcohols, basic heterocycles, aryl bromides, and ortho,ortho′-disubstitution patterns [6].
Modern deoxyfluorination chemistry using reagents such as PhenoFluor has provided another significant advancement [6]. PhenoFluor enables one-step synthesis of aryl fluorides via ipso-substitution of phenols and is particularly effective for electron-rich phenols that cannot be fluorinated using conventional nucleophilic aromatic substitution reactions [6]. The proposed mechanism involves formation of a 2-phenoxyimidazolium bifluoride salt, which affords the fluorinated arene upon nucleophilic attack by fluoride [6].
Transition metal-catalyzed site-selective fluorination has been developed for unactivated carbon-hydrogen bonds [7]. These methods utilize directing groups and specialized catalysts to achieve regioselective introduction of fluorine atoms under mild conditions, representing a significant advance over traditional harsh fluorination protocols.
The development of selective fluorination strategies has been crucial for the efficient synthesis of 3-Fluoro-5-hydroxybenzonitrile, as the compound requires precise regiocontrol to achieve the desired substitution pattern [8] [9] [10].
Electrophilic fluorination using Selectfluor represents the most widely adopted selective fluorination strategy [8] [9] [11]. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has transformed the production of fluorinated pharmaceuticals, with approximately 25 tonnes worth $7.5 million used annually in the industry [9]. The reagent bypasses hazardous fluorine processing steps and makes the production of fluorine-containing compounds safer and more cost-effective [9].
The mechanism of Selectfluor-mediated fluorination involves formation of π complexes with substituted benzenes, where fluorine bonding (F⋯π) makes important contributions to stabilization [8]. Theoretical studies have demonstrated that the SET mechanism, involving single electron transfer from the aromatic substrate to Selectfluor, is preferred over alternative SN2 mechanisms [8]. The DABCO moiety of Selectfluor plays an active role in the fluorination process, as revealed by minimum energy path analysis [8].
N-Fluorobenzenesulfonimide (NFSI) methodology provides an alternative approach for selective fluorination [11] [12]. NFSI serves as a mild fluorinating reagent with large substrate scope and has been successfully applied to the fluorination of various organic and organometallic compounds [11]. The reagent can be used under photocatalytic conditions with decatungstate catalysts, enabling selective benzylic fluorination at room temperature [10].
Photoredox-catalyzed fluorination has emerged as a modern selective approach [10]. Various photocatalysts including organic dyes such as Acr+-Mes under visible-light irradiation have been employed in combination with Selectfluor to achieve benzylic fluorination [10]. The methodology involves SET between Selectfluor and the photoexcited catalyst, liberating fluoride and generating potent hydrogen atom transfer reagents [10].
Electrochemical selective fluorination using poly(HF) salt ionic liquids such as Et₃N-nHF and Et₄NF-nHF represents an emerging strategy [13]. These methods offer environmental advantages and precise control over fluorination conditions while avoiding the use of traditional hazardous fluorinating agents [13].
Industrial production of 3-Fluoro-5-hydroxybenzonitrile requires scalable synthetic methods that maintain high efficiency, product quality, and economic viability while ensuring safe handling of fluorinating reagents [9] [14] [15].
Continuous flow reactor technology has become the cornerstone of modern industrial benzonitrile production [16] [17] [18]. The continuous catalytic transfer hydrogenation approach demonstrates superior catalyst productivity, with a 15-fold increase in moles of benzonitrile converted per gram of catalyst compared to batch reactions [16] [17]. The methodology utilizes triethylammonium formate as a safe and sustainable hydrogen source with palladium on carbon catalysts in optimized solvent systems [16] [17].
Ammoxidation processes remain the predominant industrial method for large-scale benzonitrile production [15] [5]. Modern industrial ammoxidation involves reacting toluene with ammonia and air at 300-500°C using optimized catalyst systems consisting of vanadium, chromium, antimony, and bismuth oxides deposited on carriers [5] [19]. Advanced catalyst formulations have achieved benzonitrile outputs of up to 228 grams per liter of catalyst per hour with selectivities exceeding 90% [5].
The molar ratio optimization for industrial ammoxidation typically employs toluene:ammonia:air ratios of 1:1.5-2:2-10, which has been demonstrated to achieve yields exceeding 90% with benzonitrile content greater than 99.8% [20]. The process utilizes fluidized bed reactors where toluene is first gasified and mixed with preheated ammonia before entering the reaction zone [20].
Ionic liquid-mediated synthesis has emerged as a green industrial approach [21] [14]. The methodology employs hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as an alternative to hydroxylamine hydrochloride, with the ionic liquid serving multiple roles as co-solvent, catalyst, and phase separation agent [21] [14]. This eliminates the need for metal salt catalysts and simplifies separation processes, achieving 100% conversion and yield at 120°C in 2 hours [21] [14].
Multi-step one-pot processes have been developed for industrial efficiency [22]. These processes combine halogenation, amidation, dehydration, and dealkylation steps in a single reactor without isolating intermediates, significantly reducing processing time and costs while improving overall yields [22].
Industrial process optimization for 3-Fluoro-5-hydroxybenzonitrile production focuses on maximizing yield, purity, and throughput while minimizing costs and environmental impact [9] [20] [5].
Temperature optimization is critical for industrial processes. For ammoxidation reactions, the optimal temperature range is 380-440°C, with 400°C providing the best balance of conversion and selectivity [5]. At this temperature, toluene conversion reaches 95% with benzonitrile yields of 91.7%, producing 219 grams per liter of catalyst per hour [5]. Temperature control within ±5°C is essential to maintain consistent product quality and prevent catalyst deactivation.
Catalyst formulation and regeneration represents a key optimization parameter. Modern industrial catalysts utilize vanadium:chromium:antimony:bismuth oxide ratios of 1-10:1-20:1-10:1-15 deposited on alumina or silica gel carriers [5] [19]. Catalyst regeneration protocols enable extended operation, with successful regeneration demonstrated for at least four cycles with minimal activity loss [16] [17].
Space velocity optimization significantly impacts productivity. Industrial processes typically operate at space rates of 0.10-0.35 hour⁻¹ for toluene feed [5]. Higher space velocities increase throughput but may reduce conversion, requiring careful balance based on reactor design and downstream separation capacity.
Solvent selection and recycling is crucial for economic viability [16]. For continuous flow processes, solvent choice dramatically affects catalyst lifetime and productivity. Tetrahydrofuran has been identified as optimal for maintaining catalyst activity, while methanol and acetonitrile lead to rapid deactivation [16]. Industrial processes incorporate solvent recovery and recycling systems to minimize costs and environmental impact.
Pressure optimization affects both reaction kinetics and downstream processing. While atmospheric pressure operation is preferred for simplicity, moderate back pressures (6 bar) have been shown to improve catalyst performance in continuous flow systems [16] [17].
Feedstock purity and preprocessing requirements include removal of catalyst poisons and water content control. Industrial feedstocks must meet stringent specifications to prevent catalyst deactivation and ensure consistent product quality [5] [20].
Chromatographic purification techniques are essential for achieving the high purity levels required for 3-Fluoro-5-hydroxybenzonitrile in pharmaceutical and research applications [23] [24] [25].
Column chromatography remains the most widely employed purification method for laboratory-scale production [23] [24]. The technique utilizes silica gel as the stationary phase with hexane/ethyl acetate gradient elution systems. Typical gradients begin with 100% hexane and progress to 50:50 hexane:ethyl acetate ratios, enabling separation of the target compound from starting materials and by-products [23] [24]. The method achieves purities of 95-99% with recovery yields typically exceeding 85%.
High-performance liquid chromatography (HPLC) serves dual purposes as both analytical tool and preparative purification method [25] [26] [27]. Reversed-phase HPLC using C18 columns with acetonitrile/water mobile phases containing phosphate buffers at pH 3.5 provides excellent separation of benzonitrile compounds [25] [26]. The method employs flow rates of 0.5-1.8 mL/min with UV detection at 210-240 nm wavelengths [25] [26].
For preparative applications, Waters X-Terra MS C18 columns (3.5 μm particle size) have demonstrated superior performance for benzonitrile purification [27]. Mobile phase compositions of 0.1% trifluoroacetic acid in water and acetonitrile (70:30 v/v) at 25°C resolve benzonitrile, benzamide, and benzoic acid in 3.5 minutes [27]. The method is scalable and suitable for isolation of impurities in preparative separations [27].
Specialized HPLC methods for fluorinated benzonitriles utilize Primesep A columns (4.6 × 150 mm, 5 μm) with mobile phases consisting of water, acetonitrile, and sulfuric acid as buffer modifier [25]. This mixed-mode liquid chromatography approach enables separation of benzonitrile, toluene, and benzylamine with UV detection at 210 nm [25].
Supercritical fluid chromatography (SFC) has emerged as an alternative purification method, particularly for fluorinated compounds where traditional solvents may be unsuitable. The technique offers reduced solvent consumption and faster separations compared to conventional HPLC [25].
Recrystallization represents the most cost-effective purification method for large-scale production of 3-Fluoro-5-hydroxybenzonitrile, capable of achieving purities exceeding 99% [28] [29] [30] [4].
Single-solvent recrystallization utilizes the principle of differential solubility at varying temperatures [28] [29]. The compound should exhibit low solubility at room temperature and high solubility at the solvent's boiling point, with the solvent boiling point below the compound's melting point to avoid oil formation [28]. Suitable solvents for hydroxybenzonitrile recrystallization include toluene and monochlorobenzene [2] [4].
The recrystallization procedure involves several critical steps [28] [29]. First, the sample is ground to powder and dissolved in hot solvent with approximately 5% excess. If the solution exhibits color, activated carbon is added for decolorization, followed by hot gravity filtration through fluted paper [28] [29]. The filtered solution is then slowly cooled to room temperature and subsequently cooled in ice to minimize compound solubility [28] [29].
Two-solvent recrystallization systems offer enhanced purification for difficult separations [30]. The primary solvent (solvent #1) should dissolve the compound at its boiling point, while the secondary solvent (solvent #2) should induce crystallization when added to the saturated primary solution [30]. The process involves dissolving the compound in excess primary solvent, reducing volume by boiling, then adding the secondary solvent dropwise until cloudiness appears [30].
Industrial recrystallization for hydroxybenzonitriles employs specialized equipment for large-scale operations [31] [4]. The process includes heating apparatus above the compound's melting point (98°C for 2-hydroxybenzonitrile), followed by controlled cooling over 5-15 hours to induce slow crystallization [31]. The crystallized product is then reheated to 94-98°C over 8-15 hours to remove impurities [31].
Fractional crystallization techniques enable separation of closely related compounds through repeated partial freezing cycles [32] [33]. This method is particularly useful for achieving conductivity-grade purity, where specific conductance requirements of 2×10⁻⁸ mho must be met [33].
Comprehensive analytical purity assessment of 3-Fluoro-5-hydroxybenzonitrile requires multiple complementary techniques to ensure compliance with specifications for pharmaceutical and research applications [34] [35] [36] [37].
High-performance liquid chromatography (HPLC) purity analysis serves as the primary quantitative assessment method [34] [36] [37]. Modern specifications require HPLC area percentages of 98-100%, with typical achieved purities of 99.65% [36]. The analysis employs reversed-phase C18 columns with acetonitrile/water mobile phases, utilizing UV detection at 210-254 nm wavelengths [34] [36]. Gradient elution programs enable separation of the target compound from potential impurities and degradation products.
Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation and purity assessment [35] [36] [38] [37]. ¹H NMR analysis at 400 MHz using deuterated chloroform or DMSO-d₆ as solvents confirms structural integrity through characteristic chemical shift patterns [35] [36] [38]. For benzonitrile compounds, aromatic proton signals typically appear between 7.3-7.8 ppm, while the hydroxyl proton appears as a broad signal around 5-6 ppm [35] [38].
¹⁹F NMR spectroscopy is particularly critical for fluorinated benzonitriles [36] [37]. The technique confirms the presence and position of fluorine substituents through characteristic chemical shifts specific to the aromatic environment. Commercial specifications require that both ¹H and ¹⁹F NMR spectra conform to expected structural patterns [36] [37].
Gas chromatography-mass spectrometry (GC-MS) enables identification of volatile impurities and confirmation of molecular weight [39]. For 3-Fluoro-5-methoxybenzonitrile (a closely related compound), GC purity analysis achieves 99.19% purity assessment [39]. The technique provides molecular ion confirmation and fragmentation pattern analysis for structural verification.
Infrared (IR) spectroscopy serves as a complementary identification technique [40]. Characteristic absorption bands for benzonitrile compounds include C≡N stretching around 2230 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ region, and O-H stretching around 3200-3600 cm⁻¹ for hydroxylated derivatives [40].
Melting point determination provides a simple qualitative purity assessment [34] [41]. Pure compounds exhibit sharp melting ranges (typically within 1-2°C), while impure samples show broad melting ranges or multiple melting events [34]. For quality control purposes, melting point serves as a rapid screening method for batch-to-batch consistency.
Elemental analysis confirms molecular composition through determination of carbon, hydrogen, nitrogen, and fluorine content. Results should match theoretical values within ±0.4% for high-purity samples [34] [41].
Water content determination using Karl Fischer titration ensures compliance with moisture specifications, typically requiring less than 0.1% water content for high-purity materials [34] [36].
Corrosive;Irritant;Environmental Hazard